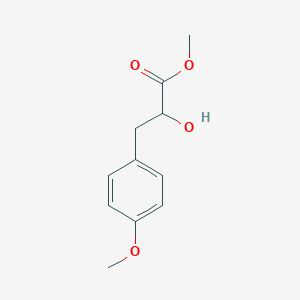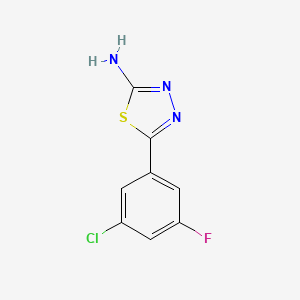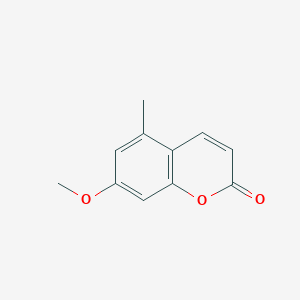![molecular formula C9H14O3 B13690511 2,6-Dioxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13690511.png)
2,6-Dioxaspiro[4.5]decane-9-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dioxaspiro[4.5]decane-9-carbaldehyde is a spiroacetal compound characterized by a unique bicyclic structure. Spiroacetals are known for their presence in various natural products and their significant biological activities. The compound’s structure includes a spiro linkage between two oxygen atoms, forming a stable and rigid framework that is often found in bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxaspiro[4.5]decane-9-carbaldehyde typically involves the formation of the spiroacetal ring system through a series of stereoselective reactions. One common method is the reaction of a diol with an aldehyde under acidic conditions, leading to the formation of the spiroacetal ring. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance the efficiency of the reaction. The scalability of the synthesis is crucial for its application in various industries .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dioxaspiro[4.5]decane-9-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spiroacetals depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Dioxaspiro[4.5]decane-9-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing bioactive compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2,6-Dioxaspiro[4.5]decane-9-carbaldehyde involves its interaction with specific molecular targets and pathways. The spiroacetal structure allows it to bind to enzymes and receptors, modulating their activity. The compound’s effects are often mediated through its ability to form stable complexes with proteins, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A related spiroacetal compound with similar structural features but different functional groups.
1,5-Dioxaspiro[5.5]undecane-2,4-dione: Another spiroacetal with a different ring size and functional groups.
Uniqueness
2,6-Dioxaspiro[4.5]decane-9-carbaldehyde is unique due to its specific spiro linkage and the presence of an aldehyde group, which imparts distinct reactivity and biological activity. Its rigid and stable structure makes it a valuable scaffold for designing bioactive molecules and studying structure-activity relationships .
Propriétés
Formule moléculaire |
C9H14O3 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
2,6-dioxaspiro[4.5]decane-9-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c10-6-8-1-3-12-9(5-8)2-4-11-7-9/h6,8H,1-5,7H2 |
Clé InChI |
PLLJUXKITHTWST-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(CCOC2)CC1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


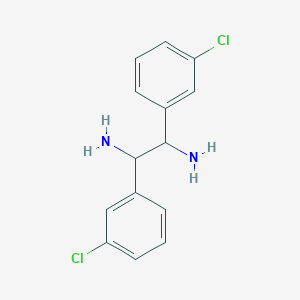
![6-Bromofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B13690443.png)
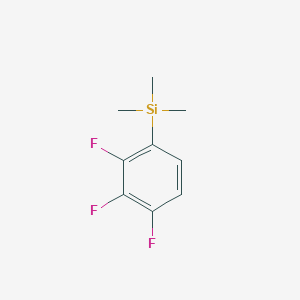

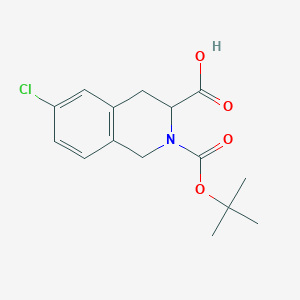

![6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13690482.png)
![2-[5-Methyl-2-(p-tolylamino)phenyl]-2-propanol](/img/structure/B13690484.png)
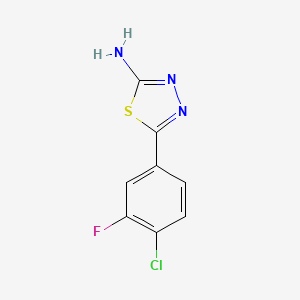
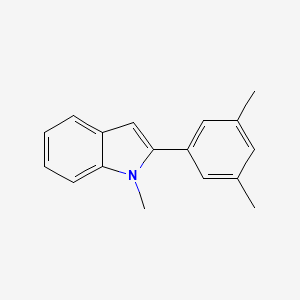
![(2R,4S,5R,6R)-5-Acetamido-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13690503.png)
